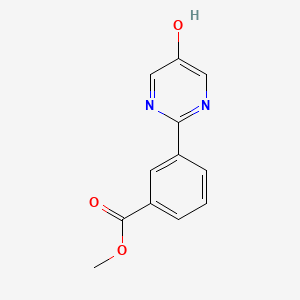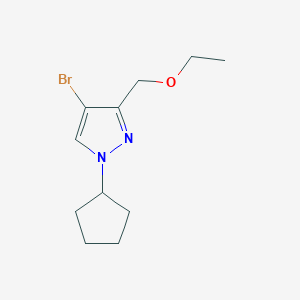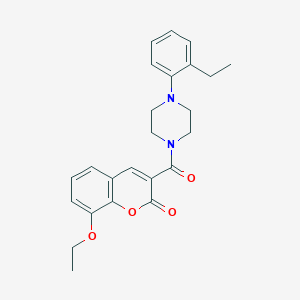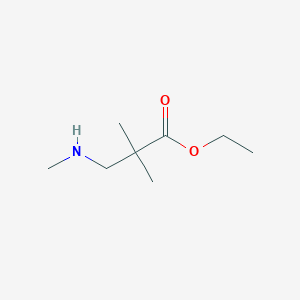![molecular formula C10H16N2S B2993894 1-[1-(Thiophen-3-yl)ethyl]piperazine CAS No. 521913-92-8](/img/structure/B2993894.png)
1-[1-(Thiophen-3-yl)ethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[1-(Thiophen-3-yl)ethyl]piperazine” is a chemical compound with the formula C10H16N2S . It has a molecular weight of 196.31 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a thiophene ring, a five-membered ring containing one sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” and similar compounds often involve condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen
Insecticide Development
The compound 1-[1-(Thiophen-3-yl)ethyl]piperazine and its derivatives have been explored for potential use in developing novel insecticides. For instance, derivatives based on a similar compound, 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), have shown promise as insecticides with a novel mode of action, exhibiting growth-inhibiting and larvicidal activities against certain pests (Cai et al., 2010).
Antidepressant and Antianxiety Applications
Some derivatives of this compound have been studied for their antidepressant and antianxiety properties. For example, certain novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown significant activity in this regard, as indicated by behavioral tests in animal models (Kumar et al., 2017).
Antibacterial and Antifungal Agents
The synthesis of certain piperazine derivatives has led to compounds with noteworthy antibacterial and antifungal activities. Such activities were observed in compounds like 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which were compared against standard drugs (Rajkumar et al., 2014).
Potential in Cancer Treatment
Piperazine derivatives have also been evaluated for their anticancer properties. For instance, certain compounds with a piperazine substituent showed significant inhibitory activity against various cancer cell lines, suggesting a potential role in cancer treatment (Turov, 2020).
Development of Radiotracers
The use of this compound derivatives in the development of radiotracers for positron emission tomography (PET) has been researched. Compounds such as [18F]p-MPPF have been studied to understand serotonergic neurotransmission in various animal models and human data (Plenevaux et al., 2000).
Dopamine Receptor Interaction
Substituted 1-[1-(Thiophen-3-yl)ethyl]piperazines have been tested for their affinity to dopamine receptors, indicating potential applications in neurological research and drug development (Van Der Zee & Hespe, 1985).
Safety and Hazards
Zukünftige Richtungen
The future directions for “1-[1-(Thiophen-3-yl)ethyl]piperazine” and similar compounds could involve further exploration of their synthesis methods and potential biological activities . Thiophene-based analogs are of interest to many scientists due to their potential as biologically active compounds .
Wirkmechanismus
Target of Action
It is known that piperazine compounds, which this molecule is a derivative of, generally target gaba receptors .
Mode of Action
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism
Biochemical Pathways
Thiophene nucleus-containing compounds show various activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Pharmacokinetics
Upon entry into the systemic circulation, piperazine, a related compound, is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
It is known that piperazine compounds mediate their anthelmintic action by generally paralyzing parasites .
Biochemische Analyse
Biochemical Properties
Thiophene derivatives have been reported to interact with various enzymes and proteins, exerting their effects through these interactions .
Cellular Effects
Other thiophene derivatives have been reported to have various effects on cells, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
1-(1-thiophen-3-ylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-9(10-2-7-13-8-10)12-5-3-11-4-6-12/h2,7-9,11H,3-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEYHUPGLXCVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2993811.png)
![5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B2993812.png)
![1-(5-Ethyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one](/img/structure/B2993814.png)

![4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2993817.png)

![1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone](/img/structure/B2993822.png)



![2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2993830.png)
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2993832.png)

![3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2993834.png)
